2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988862
InChI: InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C10H18ClN3S2
Molecular Weight: 279.9 g/mol

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

CAS No.:

Cat. No.: VC17988862

Molecular Formula: C10H18ClN3S2

Molecular Weight: 279.9 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride -

Specification

Molecular Formula C10H18ClN3S2
Molecular Weight 279.9 g/mol
IUPAC Name 2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride
Standard InChI InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H
Standard InChI Key PYRDXERAFHDCLN-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)SCCC2CCCCN2.Cl

Introduction

Chemical Structure and Profile

Molecular Architecture

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride (molecular formula: C₁₀H₁₈ClN₃S₂) consists of a piperidine ring linked via a two-carbon ethyl chain to a 5-methyl-1,3,4-thiadiazole group, with a hydrochloride counterion enhancing solubility. The thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at the 5-position with a methyl group, while the piperidine ring adopts a chair conformation typical of six-membered saturated amines.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight279.9 g/mol
IUPAC Name2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride
SMILESCC1=NN=C(S1)SCCC2CCCCN2.Cl
InChI KeyPYRDXERAFHDCLN-UHFFFAOYSA-N
PubChem CID72716597

The structural complexity of this compound is reflected in its Canonical SMILES string, which encodes the connectivity of the piperidine-thiadiazole backbone and the hydrochloride salt.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves a multi-step protocol:

  • Formation of 5-methyl-1,3,4-thiadiazole-2-thiol: Cyclocondensation of thiosemicarbazide with acetic anhydride yields the thiolated thiadiazole core.

  • Alkylation with Chloroethylpiperidine: The thiol group undergoes nucleophilic substitution with 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF), forming the ethylsulfanyl bridge.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and stability.

A related intermediate, [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine hydrochloride (CAS 847155-17-3), has been identified as a precursor in analogous syntheses, underscoring the role of thiadiazole-ethylamine derivatives in constructing such molecules .

Optimization Challenges

Key challenges include minimizing side reactions during alkylation and ensuring regioselective thiol substitution. Recent studies (2024) suggest that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75%.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility (≥10 mg/mL at 25°C) and stability under ambient conditions for ≥12 months. The logP value (calculated: 2.1) suggests moderate lipophilicity, enabling blood-brain barrier penetration in preclinical models.

Spectroscopic Characterization

  • NMR (500 MHz, D₂O): δ 1.45–1.70 (m, 6H, piperidine CH₂), 2.55 (s, 3H, CH₃-thiadiazole), 3.20–3.40 (m, 2H, SCH₂CH₂).

  • Mass Spectrometry: ESI-MS m/z 243.4 [M-Cl]⁺, consistent with the molecular formula .

Applications in Pharmaceutical Research

Lead Optimization

The compound serves as a lead structure for designing dual-acting antimicrobial-antifungal agents. Structural modifications, such as replacing the methyl group with halogens, are under investigation to enhance potency.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability in rodent studies, with a 3-fold increase in plasma half-life compared to free drug.

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